4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone
Description
4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS: 898793-76-5) is a propiophenone derivative with a carboethoxy (ethyl ester) group at the 4' position and a 2,5-dimethylphenyl substituent at the 3-position of the ketone backbone. Its molecular formula is C20H22O3, with a molecular weight of 310.387 g/mol and a logP value of 4.2956, indicating moderate lipophilicity .
Properties
IUPAC Name |
ethyl 4-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)17-9-7-16(8-10-17)19(21)12-11-18-13-14(2)5-6-15(18)3/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAIZJCFGYHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644728 | |
| Record name | Ethyl 4-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-96-2 | |
| Record name | Ethyl 4-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of ethyl 4-bromobenzoate with 2,5-dimethylphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone can be categorized into several key areas:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
- Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions, enabling the formation of complex molecules through various synthetic pathways.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown substantial inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.
Medicine
- Potential Pharmaceutical Agent : Ongoing studies are exploring its efficacy as a pharmaceutical agent for treating diseases, particularly due to its observed anti-inflammatory and anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential role as a chemotherapeutic agent.
Industry
- Production of Specialty Chemicals : The compound is used in the manufacturing of specialty chemicals and advanced materials, making it valuable for industrial applications.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed that it effectively inhibited multiple bacterial strains. The results demonstrated significant inhibition zones during agar diffusion tests, highlighting its potential utility in combating bacterial infections.
Cancer Cell Line Studies
In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the compound's effects on human cancer cell lines (MCF-7 breast cancer cells). The findings indicated a dose-dependent reduction in cell viability alongside increased apoptotic markers such as caspase activation. This suggests that the compound could be developed further as a lead for anticancer drug development targeting breast cancer.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits proliferation in MCF-7 and PC-3 cells | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
4'-Methoxypropiophenone
- Structure : Features a methoxy (-OCH3) group at the 4' position instead of the carboethoxy (-COOEt) group.
- Key Differences: The methoxy group is electron-donating, while the carboethoxy group is electron-withdrawing due to its ester functionality. The carboethoxy group increases molecular weight and lipophilicity (logP: 4.2956 vs. ~2.5 estimated for 4'-methoxypropiophenone).
- Implications : Electron-withdrawing groups (e.g., carboethoxy) enhance interactions with electron-rich biological targets, such as photosynthetic electron transport (PET) inhibitors, as seen in related carboxamide derivatives .
3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone
- Structure : Contains a 1,3-dioxane ring at the 3-position and methoxy/methyl groups at the 3′,5′ positions.
- The 2,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to the dioxane substituent .
Lipophilicity and Bioactivity
Evidence from studies on N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides (IC50 ~10 µM for PET inhibition) suggests that the 2,5-dimethylphenyl substituent significantly enhances bioactivity in photosynthesis inhibitors .
Table 1: Comparative Properties of Propiophenone Derivatives
| Compound Name | Substituents (Position) | Molecular Weight | logP | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone | 2,5-dimethylphenyl (3), carboethoxy (4') | 310.39 | 4.295 | Ester, methyl | Agrochemicals, synthesis |
| 4'-Methoxypropiophenone | Methoxy (4') | 164.20 | ~2.5 | Methoxy | Pharmaceuticals, fragrances |
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl (N-linked) | 295.33 | 3.8 | Carboxamide, hydroxyl | Herbicides, PET inhibitors |
| 3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone | 3,5-dimethyl, methoxy (4'), dioxane | 316.38 | 3.1 | Dioxane, methoxy | Drug intermediates |
Biological Activity
4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound belongs to the class of propiophenone derivatives. Its chemical structure includes a carboethoxy group and a dimethyl-substituted phenyl moiety, which may influence its biological interactions. The compound can be synthesized through various methods, including Friedel-Crafts acylation reactions, which are commonly employed in organic chemistry for creating ketones from aromatic compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It could interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary investigations have shown promising anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with cellular signaling pathways.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria revealed that this compound displayed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. This suggests that the compound may have a role as a potential chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, leveraging precursors like 3-(2,5-dimethylphenyl)propionic acid derivatives. Optimization involves:
- Catalyst screening : Compare Lewis acids (e.g., AlCl₃) vs. palladium catalysts for regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Design of Experiments (DOE) : Use factorial designs to evaluate temperature (80–120°C) and stoichiometric ratios (1:1 to 1:1.2 for acylating agents) .
Table 1 : Yield optimization under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 25 | 45 |
| Pd(PPh₃)₄ | Toluene | 110 | 68 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent patterns (e.g., methyl groups at 2,5-positions; carboethoxy carbonyl peak at ~170 ppm) .
- FTIR : Confirm ester C=O stretching (~1740 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation pathways.
- X-ray Crystallography (if crystalline): Resolve steric effects of the 2,5-dimethylphenyl group .
Advanced Research Questions
Q. How does the electronic nature of the 2,5-dimethylphenyl group influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The 2,5-dimethylphenyl group exerts steric hindrance and electron-donating effects:
- Steric effects : Use Tolman cone angles or DFT calculations to predict accessibility of the reaction site .
- Electronic effects : Compare Hammett constants (σ values) of methyl vs. electron-withdrawing groups.
- Case Study : In Pd-catalyzed couplings, methyl groups reduce oxidative addition efficiency but enhance stability of intermediates .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and compound purity (≥95% by HPLC) .
- Meta-analysis : Pool data from studies using tools like RevMan to identify outliers .
- Structural analogs : Compare bioactivity with 4'-Hydroxy-3',5'-dimethoxyacetophenone (CAS 2478-38-8), which shares similar aromatic motifs .
Q. How can computational modeling predict the compound's metabolic pathways?
- Methodological Answer : Use databases like PISTACHIO and REAXYS_BIOCATALYSIS to simulate Phase I/II metabolism:
- Phase I : Predict hydroxylation at the propiophenone backbone using cytochrome P450 models .
- Phase II : Glucuronidation likelihood assessed via logistic regression of similar esters .
Table 2 : Predicted metabolic sites
| Site | Enzyme | Probability (%) |
|---|---|---|
| Carboethoxy O | CYP3A4 | 72 |
| Methylphenyl | UGT1A1 | 38 |
Data Contradiction Analysis
Q. Why do crystallography data sometimes conflict with DFT-optimized structures?
- Methodological Answer : Discrepancies arise from:
- Crystal packing forces : X-ray structures reflect intermolecular interactions absent in gas-phase DFT .
- Functional choices : B3LYP vs. M06-2X functionals may over/underestimate bond lengths. Validate with hybrid methods (e.g., MP2) .
Physicochemical Properties
Table 3 : Key properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀O₃ | Inferred |
| Molecular Weight | 296.36 g/mol | Calculated |
| LogP (Predicted) | 3.8 ± 0.2 | PubChem |
| Melting Point | 85–90°C (estimated) | Analog data |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
